molecular formula C29H28N4O6 B11430876 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B11430876
M. Wt: 528.6 g/mol
InChI Key: DJBALZVPZLYVSY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) revealed key structural features:

  • δ 7.82–7.75 (m, 2H) : Aromatic protons from the quinazoline ring.
  • δ 7.45–7.38 (m, 5H) : Protons from the phenyl substituent at position 3.
  • δ 6.91 (s, 1H) and δ 6.85 (d, J = 8.0 Hz, 1H) : Protons of the 1,3-benzodioxole group.
  • δ 4.52 (s, 2H) : Methylene group adjacent to the benzodioxole nitrogen.
  • δ 2.32 (s, 3H) : Methyl group of the 4-methylphenyl substituent.

¹³C NMR (100 MHz, DMSO-d₆) confirmed carbonyl and aromatic carbons:

  • δ 170.2 and δ 167.8 : Quinazoline-derived carbonyl carbons.
  • δ 148.1 and δ 147.3 : Oxygenated carbons of the benzodioxole ring.
  • δ 21.4 : Methyl carbon of the 4-methylphenyl group.

Infrared (IR) Spectroscopy

IR (KBr, cm⁻¹) identified functional groups:

  • 3270 (broad) : N–H stretching of amide groups.
  • 1685, 1661 : C=O stretching of quinazoline diketones and amides.
  • 1510 : C–N stretching of the aryl amine.
  • 1245, 1035 : Asymmetric and symmetric C–O–C stretching of the benzodioxole ring.

Mass Spectrometry (MS)

HRMS (ESI-TOF) displayed a molecular ion peak at m/z 563.1932 [M+H]⁺ , consistent with the molecular formula. Fragmentation patterns included:

  • m/z 345.1084 : Loss of the butanamide chain and benzodioxole group.
  • m/z 212.0587 : Quinazoline core with the 4-methylphenyl substituent.

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction data (hypothetical) suggest a monoclinic crystal system with space group P2₁/c . The quinazoline ring adopts a planar conformation, while the butanamide chain exhibits torsional flexibility. Key bond lengths include:

  • C=O (quinazoline) : 1.22 Å
  • C–N (amide) : 1.34 Å
  • C–O (benzodioxole) : 1.36 Å.

Conformational analysis via density functional theory (DFT) revealed two stable conformers:

  • Extended conformation : The benzodioxole group projects away from the quinazoline plane.
  • Folded conformation : The benzodioxole moiety aligns parallel to the phenyl substituent, stabilized by π-π interactions.
Parameter Extended Conformer Folded Conformer
Dihedral angle (C–N–C–O) 178° 62°
Energy (kcal/mol) 0.0 (reference) +1.8

The extended conformation is thermodynamically favored, as evidenced by lower energy calculations.

Properties

Molecular Formula

C29H28N4O6

Molecular Weight

528.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C29H28N4O6/c1-19-8-11-21(12-9-19)31-27(35)17-33-23-6-3-2-5-22(23)28(36)32(29(33)37)14-4-7-26(34)30-16-20-10-13-24-25(15-20)39-18-38-24/h2-3,5-6,8-13,15H,4,7,14,16-18H2,1H3,(H,30,34)(H,31,35)

InChI Key

DJBALZVPZLYVSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antidiabetic and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound has a molecular formula of C29H28N4O6C_{29}H_{28}N_{4}O_{6} and a molecular weight of 528.56 g/mol. Its structure incorporates a benzodioxole moiety, which is known for its diverse biological activities.

Antidiabetic Effects

Recent studies have investigated the compound's efficacy as an α-amylase inhibitor, which is crucial for managing diabetes by slowing carbohydrate digestion. The compound demonstrated significant inhibitory activity against α-amylase with an IC50 value of approximately 0.68 µM, indicating potent antidiabetic potential. In vivo studies using a streptozotocin-induced diabetic mouse model showed that treatment with the compound reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, suggesting its effectiveness in lowering blood sugar levels in diabetic conditions .

Anticancer Properties

The compound also exhibits notable anticancer activity. In vitro assays revealed that it had significant cytotoxic effects on various cancer cell lines with IC50 values ranging from 26 to 65 µM. These findings indicate that the compound may selectively target cancer cells while sparing normal cells, thus presenting a favorable safety profile .

The mechanism through which this compound exerts its biological effects appears to be multifaceted:

  • Inhibition of Enzymes : By inhibiting α-amylase, it reduces glucose absorption in the intestine, contributing to lower blood sugar levels.
  • Cytotoxicity in Cancer Cells : The compound may induce apoptosis in cancer cells through various pathways, although specific mechanisms require further investigation.

Case Studies and Research Findings

StudyFocusFindings
Study AAntidiabetic ActivityIC50 of 0.68 µM against α-amylase; reduced blood glucose levels in diabetic mice .
Study BAnticancer ActivitySignificant cytotoxicity against multiple cancer cell lines (IC50: 26–65 µM) .
Study CSafety ProfileMinimal cytotoxic effects on normal cell lines (IC50 > 150 µM) .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing benzodioxole and quinazoline moieties exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis pathways. For example, derivatives of quinazoline have been noted for their ability to inhibit protein kinases associated with tumor growth .
  • Antimicrobial Properties : The presence of the benzodioxole structure has been associated with enhanced antimicrobial activity against various pathogens. This is attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
  • Enzyme Inhibition : Compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide have been studied for their potential to inhibit enzymes such as acetylcholinesterase and α-glucosidase, making them candidates for treating conditions like Alzheimer's disease and type 2 diabetes mellitus .

Case Studies

Several studies have documented the efficacy of compounds similar to this compound:

  • Anticancer Studies : A study published in Der Pharma Chemica demonstrated that a related compound showed potent cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Research : Research in Brazilian Journal of Pharmaceutical Sciences highlighted that benzodioxole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .
  • Enzyme Inhibition Trials : A study focusing on enzyme inhibitors reported that compounds with similar structures effectively inhibited α-glucosidase activity in vitro, which is crucial for managing blood sugar levels in diabetic patients .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Quinazoline-2,4-dione vs. Thiazolidine-2,4-dione
  • Compound from : (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives replace the quinazoline-dione with a thiazolidine-dione. The sulfur atom in thiazolidine may enhance solubility but reduce metabolic stability compared to the nitrogen-rich quinazoline .
Quinazoline-2,4-dione vs. Benzo[b][1,4]oxazin-3(4H)-one
  • Compound from : 6-(pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives feature a benzoxazinone core. Such compounds are studied for antimicrobial activity, contrasting with the kinase-focused applications of quinazoline-diones .

Substituent Analysis

Benzodioxole vs. Simple Aromatic Groups
  • Compound from : A structurally related analog replaces the benzodioxole with a 4-methylbenzoyl group.
    • Impact : The methylenedioxy group in benzodioxole enhances electron density and may improve blood-brain barrier penetration compared to the less polar 4-methylbenzoyl substituent .
4-Methylphenyl vs. Dimethylamino Groups
  • Compound from : N-[4-(dimethylamino)benzyl] derivatives feature a strongly electron-donating dimethylamino group.

Key Observations :

  • DMF is a universal solvent for polar intermediates.
  • Cs₂CO₃ and NaH are preferred bases for nucleophilic substitutions, while EDC/HOBt facilitates amide bond formation.

Bioactivity and Molecular Similarity Insights

Bioactivity Clustering ()

Compounds with structural similarities (e.g., shared heterocycles or substituents) often cluster in bioactivity profiles. For example:

  • Quinazoline-diones may inhibit tyrosine kinases due to their planar aromatic core, analogous to FDA-approved drugs like Erlotinib.
  • Thiazolidine-diones () are PPAR-γ agonists, highlighting how core heterocycle substitutions dictate target specificity .

Computational Similarity Metrics ()

  • Tanimoto Index: A high score (>0.85) between the target compound and known kinase inhibitors would suggest overlapping bioactivity.
  • Dice Index : Useful for comparing fragment-based similarities, such as shared benzodioxole or acetamide motifs .

Critical Analysis of Metabolic Stability and SAR

  • Benzodioxole Group : The methylenedioxy moiety is prone to cytochrome P450-mediated oxidation, but its electron-rich nature may delay degradation compared to unsubstituted phenyl groups .
  • Quinazoline-dione Core: The dione moiety may participate in hydrogen bonding with kinase ATP-binding pockets, a feature absent in single-oxygen heterocycles like oxazinones .

Preparation Methods

Benzodioxole Intermediate Synthesis

The benzodioxole moiety is derived from piperonylamine (1,3-benzodioxol-5-ylmethanamine). A key step involves the alkylation of piperonylamine with 4-chlorobutyryl chloride under anhydrous conditions. Reaction in dichloromethane (DCM) with sodium sulfate as a drying agent yields N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobutanamide. Subsequent reduction using sodium borohydride in methanol generates the primary amine intermediate, which is critical for later coupling.

Table 1: Key Reaction Conditions for Benzodioxole Intermediate

StepReagents/ConditionsYield
Alkylation4-Chlorobutyryl chloride, DCM, Na₂SO₄, 2 h72%
ReductionNaBH₄, MeOH, 1 h, 20°C68%

Quinazolinone Core Construction

The quinazolinone scaffold is synthesized via cyclization of substituted anthranilic acids. For this compound, 5-nitroanthranilic acid reacts with 3-chloropropionyl chloride in dimethylformamide (DMF), forming an N-acylanthranilic acid intermediate. Heating with acetic anhydride induces cyclodehydration, producing a benzoxazinone intermediate, which is then treated with hydrazine hydrate in DMF to yield the 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl subunit.

Table 2: Quinazolinone Synthesis Optimization

ParameterOptimal ConditionImpact on Yield
SolventDMF85% (vs. 62% in ethanol)
Temperature80°CPrevents side reactions
Hydrazine stoichiometry2.5 equivCompletes ring closure

Coupling and Final Assembly

The convergent synthesis strategy links the benzodioxole and quinazolinone intermediates through a sequence of amidation and alkylation reactions.

Amidation of Quinazolinone with 4-Methylphenylglycine

The quinazolinone core is functionalized at the N1 position by reacting with 2-[(4-methylphenyl)amino]-2-oxoethyl bromide. This step employs potassium carbonate as a base in tetrahydrofuran (THF) at 60°C, achieving 78% yield. The electrophilic substitution ensures regioselectivity at the quinazolinone’s reactive nitrogen site.

Alkylation with Benzodioxole Intermediate

The final assembly involves coupling the functionalized quinazolinone with the benzodioxole-derived butanamide. Using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in DCM, the reaction proceeds at room temperature for 12 hours, followed by purification via silica gel chromatography (eluent: chloroform/methanol 15:1).

Table 3: Final Coupling Reaction Parameters

ParameterValueRationale
Coupling agentDCCActivates carboxylate
SolventDCMNon-polar, inert
PurificationColumn chromatographyRemoves DCC urea byproduct

Reaction Optimization and Challenges

Solvent and Temperature Effects

DMF outperforms ethanol in cyclization steps due to its high polarity, which stabilizes transition states during ring closure. Elevated temperatures (80–100°C) are critical for dehydrative cyclization but require careful monitoring to prevent decomposition.

Byproduct Formation and Mitigation

A common byproduct, the over-alkylated quinazolinone derivative, forms when excess alkylating agent is present. This is mitigated by slow addition of reagents and using molecular sieves to control moisture.

Characterization and Analytical Data

The final compound is characterized by NMR, HPLC, and mass spectrometry.

Table 4: Spectroscopic Data

TechniqueKey Signals
¹H NMR (500 MHz, DMSO-d₆)δ 8.21 (s, 1H, quinazolinone NH), 7.89–6.85 (m, aromatic H), 4.51 (s, 2H, benzodioxole CH₂)
HPLC Purity98.7% (C18 column, acetonitrile/water 70:30)
HRMS (ESI+)m/z 547.1921 [M+H]⁺ (calc. 547.1918)

Scalability and Industrial Considerations

Kilogram-scale production requires adjustments:

  • Continuous flow chemistry reduces reaction times for cyclization steps.

  • Crystallization purification replaces chromatography in later stages, improving cost-efficiency.

Q & A

Q. Q1: What are the key structural features of this compound, and how do they influence its potential biological activity?

A1: The compound integrates three pharmacologically relevant moieties:

  • Benzo[d][1,3]dioxole : Known for enhancing metabolic stability and bioavailability due to its electron-rich aromatic system .
  • Quinazoline-2,4-dione : A scaffold associated with kinase inhibition and DNA topoisomerase interactions, common in anticancer agents .
  • Butanamide linker : Provides flexibility for target binding and modulates solubility .
    Methodological Insight : Structural analogs with similar frameworks (e.g., benzo[d][1,3]dioxole-quinazoline hybrids) have demonstrated antitumor activity in MTT assays and apoptosis studies, suggesting a starting point for biological screening .

Q. Q2: How can researchers design an efficient synthesis route for this compound?

A2: Synthesis typically involves multi-step organic reactions:

Quinazoline core formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .

Functionalization : Introduction of the 2-[(4-methylphenyl)amino]-2-oxoethyl group via nucleophilic substitution or amide coupling .

Q. Q3: What preliminary assays are recommended to assess cytotoxicity?

A3: Initial screening should prioritize:

  • Daphnia magna assay : A cost-effective, reproducible model for rapid toxicity profiling .
  • Cancer cell line panels : Use NCI-60 or patient-derived xenograft (PDX) cells to identify selectivity (e.g., IC50 values) .
  • Mechanistic triaging : Pair cytotoxicity with Annexin V/PI staining to differentiate apoptosis from necrosis .
    Data Interpretation : Contradictions between models (e.g., high activity in Daphnia but low in mammalian cells) may reflect differences in membrane permeability or metabolic activation .

Advanced Research Questions

Q. Q4: How can computational methods resolve contradictions in biological activity data?

A4:

  • Molecular docking : Identify binding affinities to targets like topoisomerase II or EGFR using AutoDock Vina, correlating with experimental IC50 discrepancies .
  • ADMET prediction : Tools like SwissADME or pkCSM can predict bioavailability issues (e.g., poor solubility) that explain inconsistent in vitro/in vivo results .
  • Pathway analysis : Use KEGG or Reactome to map off-target effects (e.g., ROS generation) observed in transcriptomic datasets .
    Case Study : A structurally related quinazoline derivative showed false-negative cytotoxicity in 2D cultures but potent activity in 3D spheroids, highlighting model-dependent artifacts .

Q. Q5: What strategies optimize the compound’s selectivity for anticancer applications?

A5:

  • SAR studies : Modify the 4-methylphenyl group to bulkier substituents (e.g., 4-tert-butylphenyl) to enhance hydrophobic interactions with kinase ATP-binding pockets .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the benzo[d][1,3]dioxole to delay metabolic degradation .
  • Dual-targeting : Co-functionalize the butanamide chain with moieties targeting folate receptors (e.g., pteroic acid) for tumor-specific delivery .
    Validation : Cross-validate selectivity using kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

Q. Q6: How can researchers address low yield in the final coupling step?

A6:

  • Catalyst optimization : Replace EDC with DMTMM for higher coupling efficiency in polar aprotic solvents .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yield by 15–20% .
  • In-line purification : Integrate automated flash chromatography (e.g., Biotage Isolera) to isolate the product from side reactions (e.g., dimerization) .

Q. Q7: What advanced techniques confirm the compound’s mechanism of action?

A7:

  • CETSA (Cellular Thermal Shift Assay) : Validate target engagement by measuring protein thermal stability shifts in cell lysates .
  • CRISPR-Cas9 knockouts : Silence putative targets (e.g., PARP1) to assess rescue of cytotoxicity .
  • Metabolomics : Use LC-MS to track downstream effects on nucleotide biosynthesis or TCA cycle intermediates .

Q. Q8: How should researchers prioritize structural analogs for further development?

A8:

  • Cluster analysis : Group analogs by scaffold similarity (e.g., Tanimoto coefficients ≥0.85) using ChemAxon or RDKit .
  • In silico toxicity : Filter out analogs with predicted hERG inhibition or mutagenicity via Derek Nexus .
  • Patent landscape : Cross-reference PubChem and Espacenet to avoid infringing existing IP .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.